molecular formula C11H12FNO B13462397 1-Benzoyl-3-fluoropyrrolidine

1-Benzoyl-3-fluoropyrrolidine

Cat. No.: B13462397
M. Wt: 193.22 g/mol
InChI Key: ALVKFIRVDJOWIC-UHFFFAOYSA-N
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Description

1-Benzoyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its presence in numerous bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-fluoropyrrolidine can be synthesized through several methods. One common approach involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another method includes the use of N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to yield the desired fluoropyrrolidines .

Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes. The bromofluorination method, due to its high yield and selectivity, is preferred for large-scale production. The use of commercial lipases for stereoselective esterification also plays a role in the industrial synthesis of optically active derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-fluoropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

1-Benzoyl-3-fluoropyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The benzoyl group further stabilizes the compound, allowing it to interact more effectively with its targets .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(3-fluoropyrrolidin-1-yl)-phenylmethanone

InChI

InChI=1S/C11H12FNO/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

ALVKFIRVDJOWIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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